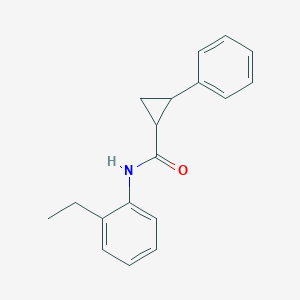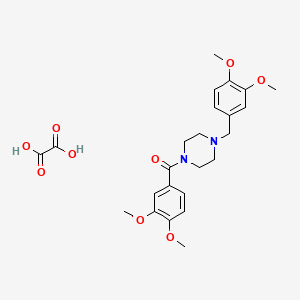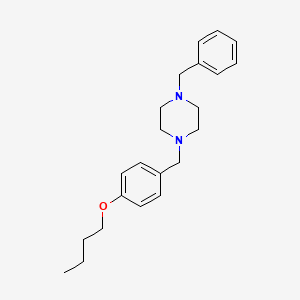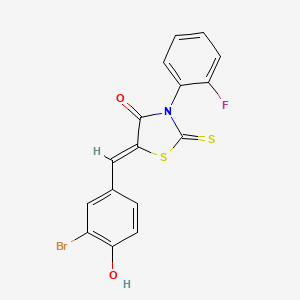
N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide
説明
N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide, also known as CTDP-58, is a cyclopropane-containing compound that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide has been shown to inhibit the activity of Akt and mTOR, two signaling pathways that are frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
One advantage of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide is that it has been shown to exhibit a high degree of selectivity for cancer cells, meaning that it may be less toxic to healthy cells than other cancer treatments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
将来の方向性
There are several potential future directions for research on N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide. One area of focus could be on further elucidating the compound's mechanism of action, which could lead to the development of more effective cancer treatments. Another area of focus could be on investigating the compound's potential for use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could also focus on exploring the potential therapeutic applications of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide in non-cancer conditions, such as neurodegenerative diseases or inflammatory disorders.
合成法
The synthesis of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 2-phenylcyclopropanecarboxylic acid with 2-ethylphenylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. This reaction results in the formation of N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide as a white solid, which can be purified through recrystallization or chromatography.
科学的研究の応用
N-(2-ethylphenyl)-2-phenylcyclopropanecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential treatment for a range of cancers including breast, lung, and prostate cancer.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-13-8-6-7-11-17(13)19-18(20)16-12-15(16)14-9-4-3-5-10-14/h3-11,15-16H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLYORBCYYOBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232167 | |
| Record name | N-(2-Ethylphenyl)-2-phenylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331274-68-1 | |
| Record name | N-(2-Ethylphenyl)-2-phenylcyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331274-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethylphenyl)-2-phenylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5089564.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5089565.png)
![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5089582.png)

![3-(4-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5089596.png)

![1-acetyl-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5089616.png)
![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)

![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)